(2E)-N-methyl-4-[(4-phenoxyphenyl)formamido]but-2-enamide
Description
(2E)-N-methyl-4-[(4-phenoxyphenyl)formamido]but-2-enamide is a synthetic enamide derivative characterized by a conjugated α,β-unsaturated carbonyl system (E-configuration at the C2 position) and a formamido group attached to a 4-phenoxyphenyl moiety. The formamido group (a key functional moiety) is known to enhance molecular interactions, such as DNA binding via staggered stacking or hydrogen bonding . Its phenoxyphenyl substituent may confer lipophilicity and influence target selectivity, while the methyl group on the nitrogen modulates electronic and steric properties.
Properties
IUPAC Name |
N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-4-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-19-17(21)8-5-13-20-18(22)14-9-11-16(12-10-14)23-15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,19,21)(H,20,22)/b8-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFRCRDRFMFXFI-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C=CCNC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C=C/CNC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-methyl-4-[(4-phenoxyphenyl)formamido]but-2-enamide typically involves multiple steps. One common approach is the condensation reaction between an appropriate amine and a formylated phenoxyphenyl derivative. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-methyl-4-[(4-phenoxyphenyl)formamido]but-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxyphenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2E)-N-methyl-4-[(4-phenoxyphenyl)formamido]but-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism by which (2E)-N-methyl-4-[(4-phenoxyphenyl)formamido]but-2-enamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Kinase Inhibition
Dacomitinib, a kinase inhibitor with the formula (2E)-N-{4-[(3-chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-yl}-4-(piperidin-1-yl)but-2-enamide monohydrate, shares the (E)-but-2-enamide backbone but differs in substituents. Key distinctions:
- Aromatic Substitution : Dacomitinib incorporates a quinazoline ring with chloro-fluorophenyl and piperidinyl groups, enhancing EGFR/HER2 inhibition .
Table 1: Structural Comparison of Enamide Derivatives
Role of the Formamido Group
The formamido group (-NHCHO) is critical for molecular recognition. In polyamides, formamido/imidazole pairings preferentially bind A/T or C/G base pairs depending on adjacent motifs . In this compound, this group may stabilize interactions with biological targets (e.g., enzymes or DNA) through hydrogen bonding or π-stacking, similar to N-(4-methylphenyl)formamide derivatives studied for dielectric properties .
Physicochemical and Pharmacokinetic Differences
- Metabolic Stability: Methylation at the enamide nitrogen may reduce oxidative metabolism compared to dimethylamino-substituted analogues (e.g., BP 27791147118-37-4 ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
